Xerantholide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

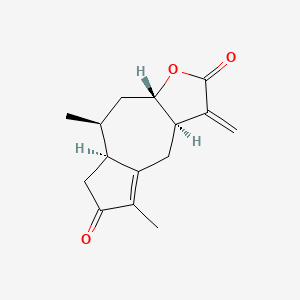

Xerantholide is a sesquiterpene lactone.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-Gonorrheal Activity

Xerantholide has demonstrated promising anti-gonorrheal activity through its interaction with Neisseria gonorrhoeae carbonic anhydrase. A molecular docking study indicated that this compound binds effectively to the active site of this enzyme, exhibiting a binding affinity comparable to established inhibitors like acetazolamide. The predicted binding free energy was calculated at -28.5 kcal/mol, suggesting strong interactions that may inhibit the bacteria's growth and survival .

2. Anti-Plasmodium Activity

In addition to its anti-gonorrheal effects, this compound has shown potential against Plasmodium species, which are responsible for malaria. The compound's ability to interfere with the life cycle of these parasites could be significant in developing new antimalarial treatments, especially given the rising resistance to current therapies .

Case Study 1: Molecular Docking Analysis

A study conducted by Moola et al. utilized density functional theory (DFT) and molecular docking techniques to analyze this compound's interaction with Neisseria gonorrhoeae carbonic anhydrase. The findings indicated that this compound could serve as a lead compound for developing new inhibitors targeting this enzyme, crucial for combating antibiotic resistance in gonorrhea .

Case Study 2: Antimicrobial Properties

Research on this compound has also highlighted its broad-spectrum antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for treating infections caused by resistant pathogens .

Summary Table of Biological Activities

Analyse Chemischer Reaktionen

Molecular Interactions of Xerantholide

Molecular docking studies reveal that this compound interacts with the active site of NgCA through hydrogen bonding, metal-acceptor interactions, and non-polar alkyl interactions . The binding affinity is predicted to be -6.8 kcal/mol, which is comparable to that of acetazolamide, a standard NgCA inhibitor, which has a binding affinity of -5.7 kcal/mol . Biomimetic model studies involving this compound and zinc-tris imidazole ([ZnIm3]2+) have estimated the binding free energy (ΔG) to be -28.5 kcal/mol at the B3LYP/6-311++G(d,p) level . Both docking and model calculations indicate that the lactone ring is involved in the interaction mode .

Anti-Gonococcal Activity

This compound, isolated from Pechuel-loeschea leubnitziae leaves, exhibits anti-gonococcal activity with a minimum inhibitory concentration (MIC50) of 0.095 mg/mL . Molecular docking analysis has demonstrated that this compound and its analogues bind with affinities ranging from -5.3 to -7.4 kcal/mol, and DFT predicts binding energies from -16.5 to -43.1 kcal/mol for these sesquiterpene lactones . These compounds bind to NgCA through hydrogen bonding, ligand-metal-acceptor, and hydrophobic interactions .

Rate Constants for Chemical Reactions

Experimental rate constants for chemical reactions occurring in combustion, oxidation, and decomposition of various compounds, including hydrocarbons, alcohols, aldehydes, ketones, thiols, ethers, peroxides, amines, and amides, have been compiled . These rate constants are expressed using the modified Arrhenius equation:

k=ATnexp(−E/RT)

Where:

k$$ is the rate constant.

A$$ is the pre-exponential factor.

T$$ is the temperature.

n$$ is the temperature exponent.

E$$ is the activation energy.

Eigenschaften

CAS-Nummer |

65017-97-2 |

|---|---|

Molekularformel |

C15H18O3 |

Molekulargewicht |

246.3 g/mol |

IUPAC-Name |

(3aS,5S,5aS,9aR)-5,8-dimethyl-1-methylidene-4,5,5a,6,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O3/c1-7-4-14-12(9(3)15(17)18-14)5-11-8(2)13(16)6-10(7)11/h7,10,12,14H,3-6H2,1-2H3/t7-,10-,12+,14-/m0/s1 |

InChI-Schlüssel |

UQNONRHPSCIIJO-BNYHBGRESA-N |

SMILES |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

Isomerische SMILES |

C[C@H]1C[C@H]2[C@H](CC3=C(C(=O)C[C@@H]13)C)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Xerantholide; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.